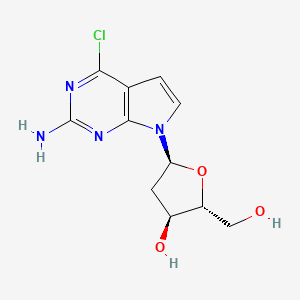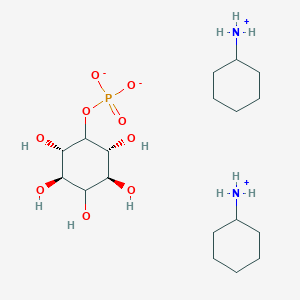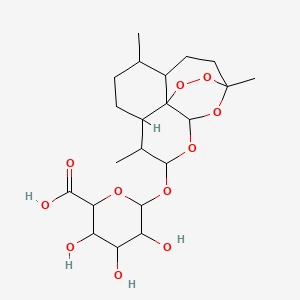
7-Deaza-4-Cl-2'-dG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Deaza-4-Cl-2’-dG” is a chemical compound with the molecular formula C11H13ClN4O3 . It is also known by other names such as 2-AMINO-4-CHLORO-7-(BETA-D-2-DEOXYRIBOFURANOSYL)PYRROLO-[2,3-D]PYRIMIDINE .
Molecular Structure Analysis
The molecular structure of “7-Deaza-4-Cl-2’-dG” includes a molecular weight of 284.70 g/mol . The compound has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has 3 hydrogen bond donor counts and 6 hydrogen bond acceptor counts .
Chemical Reactions Analysis
The chemical reactions involving “7-Deaza-4-Cl-2’-dG” have been explored in several studies. For example, a study on chemically stabilized four-letter DNA for DNA-encoded chemistry showed that 7-deaza-8-aza-2′-deoxyguanine (abbreviated 7De8a-dG) was used in the study because of its high chemical stability .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Deaza-4-Cl-2’-dG” include a molecular weight of 284.70 g/mol, a computed XLogP3-AA value of 0.6, 3 hydrogen bond donor counts, and 6 hydrogen bond acceptor counts . The compound also has a rotatable bond count of 2 .
Wissenschaftliche Forschungsanwendungen
DNA Modification Systems
7-Deaza-4-Cl-2’-dG plays a crucial role in DNA modification systems. The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . This cluster encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .
Role in Bacterial Queuosine tRNA Modification Pathway
The bacterial queuosine tRNA modification pathway uses 7-Deaza-4-Cl-2’-dG as a key component. The Dpd modification machinery from Salmonella enterica serovar Montevideo has been reconstituted in vitro, elucidating the roles of each protein and the X-ray crystal structure of DpdA .
ATPase Activity in DpdB
7-Deaza-4-Cl-2’-dG is involved in the ATPase activity in DpdB, which is necessary for the insertion of preQ 0 into DNA . This demonstrates an unexpected ATPase activity in DpdB necessary for insertion of preQ 0 into DNA .
Role in Transglycosylation Reaction
7-Deaza-4-Cl-2’-dG plays a role in the transglycosylation reaction. Several catalytically essential active site residues in DpdA involved in the transglycosylation reaction have been identified .
DNA Functionalization
7-Deaza-4-Cl-2’-dG is used in the functionalization of DNA. The α-d anomers of 2’-deoxyuridine and 7-deaza-2’-deoxyadenosine were synthesized and functionalized with clickable octadiynyl side chains . This shows that anomeric DNAs can be functionalized in the same way as canonical DNA for potential applications in nucleic acid chemistry, chemical biology, and DNA material science .
Role in Anomeric DNA
7-Deaza-4-Cl-2’-dG plays a role in anomeric DNA. Anomeric base pairs in heterochiral DNA with strands in the α-d and β-d configurations and homochiral DNA with both strands in α-d configuration were functionalized . This investigation shows for the first time that anomeric DNAs can be functionalized in the same way as canonical DNA .
Wirkmechanismus
Target of Action
The primary target of 7-Deaza-4-Cl-2’-dG is DNA, specifically the guanine bases . The compound is a modified nucleoside where the 7-nitrogen (N7) of the base is replaced by C-H . This modification prevents the formation of a hydrogen bond at position 7 .
Mode of Action
7-Deaza-4-Cl-2’-dG interacts with its targets through a process known as transglycosylation . In this process, a guanine base in the DNA is exchanged for 7-cyano-7-deazaguanine (preQ 0) . This reaction is dependent on ATP hydrolysis by DpdB . After this, DpdC functions independently of DpdA/B to convert preQ 0 -modified DNA to ADG-modified DNA .
Biochemical Pathways
The compound is a product of the bacterial queuosine tRNA modification pathway and the dpd gene cluster . The dpd gene cluster encodes proteins that make up the Dpd restriction–modification system present in diverse bacteria . The dpdA, dpdB, and dpdC genes encode proteins necessary for DNA modification, with dpdD–dpdK contributing to the restriction phenotype .
Result of Action
The result of the action of 7-Deaza-4-Cl-2’-dG is the modification of DNA. This modification can have various effects, including changes in the structure and function of the DNA . For example, the compound can affect the nuanced fine-tuning of translation efficiency and the intricate modulation of codon-anticodon interactions .
Action Environment
The action of 7-Deaza-4-Cl-2’-dG can be influenced by various environmental factors. For instance, the presence of ATP is necessary for the compound’s transglycosylation activity Additionally, the compound’s action can be affected by the presence of other molecules in the cell, such as other nucleosides and proteins
Eigenschaften
IUPAC Name |
(2R,3S,5S)-5-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O3/c12-9-5-1-2-16(10(5)15-11(13)14-9)8-3-6(18)7(4-17)19-8/h1-2,6-8,17-18H,3-4H2,(H2,13,14,15)/t6-,7+,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZICGWWJWKJNCN-RNJXMRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(N=C3Cl)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)




![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)




![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

